

Technical Monograph: 2-Chloro-N-(oxan-4-yl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(oxan-4-yl)acetamide

CAS No.: 1154931-91-5

Cat. No.: B1461611

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Role: Covalent Warhead & Linker Scaffold in Drug Discovery

Executive Summary

2-Chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5), also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide, is a specialized chemical intermediate used primarily in the synthesis of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs).[1]

This molecule combines two critical functional motifs:[2][3][4][5][6]

- Tetrahydropyran (Oxane) Ring: A non-basic, polar lipophilic isostere used to improve metabolic stability and solubility compared to cyclohexane or morpholine rings.
- -Chloroacetamide Warhead: A moderately reactive electrophile capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins.

Chemical Identity & Physicochemical Properties[1] [5][7][8][9][10][11][12]



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Synthetic Methodology

The synthesis of **2-chloro-N-(oxan-4-yl)acetamide** is a nucleophilic acyl substitution reaction. The protocol below is optimized for high yield and purity, minimizing the hydrolysis of the chloroacetyl chloride.

Reaction Scheme

The synthesis involves the acylation of 4-aminotetrahydropyran with chloroacetyl chloride in the presence of a non-nucleophilic base.



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Figure 1: Step-by-step synthetic workflow for the preparation of **2-chloro-N-(oxan-4-yl)acetamide**.

Detailed Protocol

- Preparation: Charge a flame-dried round-bottom flask with 4-aminotetrahydropyran (10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).
- Base Addition: Add Triethylamine (TEA) (12 mmol) and cool the solution to 0°C using an ice bath.
- Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; slow addition prevents thermal degradation.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
- Workup:
 - Dilute with DCM (50 mL).
 - Wash with saturated aqueous NaHCO₃ (2 x 30 mL) to remove acidic byproducts.
 - Wash with brine (30 mL).
 - Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: The crude solid can often be used directly. For high purity (>98%), recrystallize from a mixture of Hexanes and Ethyl Acetate.

Medicinal Chemistry Applications

Mechanism of Action: Covalent Inhibition

This molecule serves as a "warhead" scaffold. The chloroacetamide group acts as an electrophile that reacts with nucleophilic cysteine residues on a target protein via an S_N2 mechanism. This forms an irreversible thioether bond, permanently silencing the protein target.



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Figure 2: Mechanism of covalent modification of cysteine residues by chloroacetamide warheads.

Structural Rationale: The Tetrahydropyran Advantage

Why use the oxan-4-yl (tetrahydropyran) group instead of a simple phenyl or alkyl chain?

- **Metabolic Stability:** Unlike the morpholine ring, the THP ring lacks a basic nitrogen, reducing susceptibility to oxidative metabolism (N-oxidation) and reducing off-target hERG channel inhibition.
- **Solubility:** The ether oxygen in the ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexane ring (cLogP modulation).
- **Vector Positioning:** The 4-substituted THP ring provides a defined spatial geometry, projecting the warhead at a specific angle relative to the rest of the drug molecule.

Handling & Safety (E-E-A-T)

Warning: As an alkylating agent, this compound is inherently hazardous.

- Hazard Statements:
 - H301: Toxic if swallowed.[3]

- H317: May cause an allergic skin reaction (Sensitizer).[3][7]
- H361: Suspected of damaging fertility or the unborn child.[5]
- Handling Protocol:
 - Always handle inside a fume hood.[6]
 - Wear nitrile gloves (double-gloving recommended due to alkylating potential).
 - Quenching: In case of spill, treat with an excess of aqueous ammonia or sodium hydroxide to hydrolyze the reactive chloride.

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